(2-Azabicyclo[3.2.0]heptan-1-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-azabicyclo[3.2.0]heptan-1-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-5-7-3-1-6(7)2-4-8-7/h6,8-9H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTALZFBPQOAZAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1CCN2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2155852-45-0 | |
| Record name | {2-azabicyclo[3.2.0]heptan-1-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structural Significance Within Bridged Bicyclic Systems in Organic Chemistry
Bridged and fused bicyclic compounds are pivotal in modern organic chemistry, largely due to their defined three-dimensional structures. nih.gov Unlike flexible acyclic or simple monocyclic systems, the 2-azabicyclo[3.2.0]heptane framework has a conformationally restricted structure. This rigidity is a valuable attribute in fields like drug discovery, where the spatial arrangement of atoms is critical for molecular recognition and biological activity. nih.govuvic.ca
The key structural features of the 2-azabicyclo[3.2.0]heptane skeleton include:
Fused Ring System: It comprises a five-membered pyrrolidine (B122466) ring fused to a four-membered cyclobutane (B1203170) ring. This fusion creates a strained yet stable molecular architecture.
Sp³-Rich Scaffold: The saturated nature of the rings means the carbon atoms are sp³-hybridized, resulting in a distinct three-dimensional geometry. This is a desirable feature in medicinal chemistry for creating molecules that can "escape from flatland"—the predominance of flat, aromatic structures in many drug libraries—which can lead to improved pharmacokinetic properties. nih.govuvic.ca
Chirality: The fusion of the rings and the substitution pattern can create multiple stereocenters, leading to various stereoisomers. The specific stereochemistry of the molecule is crucial as it dictates how the molecule interacts with chiral biological targets like enzymes and receptors. numberanalytics.com
The incorporation of bridged heterocyclic systems into molecular design can positively influence the pharmacokinetic profile of lead compounds by enhancing metabolic stability and reducing lipophilicity. nih.gov The 2-azabicyclo[3.2.0]heptane core, in particular, has been identified as an advanced building block for drug discovery and has been incorporated into various biologically active agents. nih.govacs.orgnih.gov For instance, derivatives of the isomeric 3-azabicyclo[3.2.0]heptane have been investigated as antipsychotic and antibacterial agents. d-nb.info The core structure is also related to the carbapenam (B8450946) skeleton, which is fundamental to a class of β-lactam antibiotics. humanjournals.com
| Property | Description | Significance in Organic Chemistry |
|---|---|---|
| Scaffold Type | Fused Bicyclic Heterocycle | Provides a rigid, three-dimensional core structure. |
| Component Rings | Pyrrolidine (5-membered) and Cyclobutane (4-membered) | The fusion of a strained four-membered ring with a five-membered ring imparts unique conformational constraints. |
| Hybridization | Primarily sp³ | Contributes to a non-planar, complex molecular shape, which is advantageous for exploring new chemical space in drug design. nih.govuvic.ca |
| Key Functional Group | Secondary Amine (in the parent scaffold) | Allows for a wide range of chemical modifications and derivatizations. |
Conformational Features and Their Influence on Synthetic Design
Photochemical Cycloaddition Strategies for the 2-Azabicyclo[3.2.0]heptane Core
Photochemical reactions, particularly [2+2] cycloadditions, represent a powerful and direct approach to the synthesis of the strained bicyclic system of 2-azabicyclo[3.2.0]heptanes. These methods leverage the energy of light to facilitate the formation of the cyclobutane ring, often with high levels of stereocontrol.
Intramolecular [2+2]-Photocyclization of Acetophenone (B1666503) Enamides
One of the well-established methods for constructing the 2-azabicyclo[3.2.0]heptane skeleton is the intramolecular photochemical [2+2]-cycloaddition of acetophenone enamides. nih.gov This reaction proceeds via the photoexcitation of the acetophenone chromophore, which then undergoes a cycloaddition with the tethered alkene. This process has been utilized to produce 2-azabicyclo[3.2.0]heptanes that are valuable as advanced building blocks for drug discovery. nih.gov For instance, this methodology has been successfully applied to the synthesis of 2,3-ethanoproline, a conformationally restricted analog of proline. nih.gov The reaction generally provides good to excellent yields of the bicyclic products. researchgate.net
The diastereoselectivity of this photocycloaddition can be high, particularly with substituted enamides. For example, the irradiation of acidified acetone (B3395972) solutions of trans-N-cinnamyl-N-allylamines with a high-pressure mercury lamp yields the corresponding exo-aryl substituted 3-azabicyclo[3.2.0]heptanes with high diastereoselectivity. clockss.org
| Substrate | Conditions | Product | Yield | Diastereoselectivity |
| Acetophenone Enamide | UV light | 2-Azabicyclo[3.2.0]heptane | Good to Excellent researchgate.net | Varies with substrate |
| trans-N-cinnamyl-N-allylamine (acidified) | 700W Hg lamp, Acetone | exo-Aryl-3-azabicyclo[3.2.0]heptane | ~90% clockss.org | >93% (exo) clockss.org |
Enantioselective Photocyclization within Chiral Environments and Supramolecular Assemblies
Achieving enantioselectivity in photochemical reactions is a significant challenge due to the highly reactive nature of the excited states. One successful strategy involves conducting the photocycloaddition within a chiral environment, such as a supramolecular assembly. These organized media can pre-organize the substrate in a chiral conformation, leading to a facial bias in the cycloaddition.
For example, the solid-state [2+2] photocycloaddition of 1,3-dihydro-2H-azepin-2-one mediated by β-cyclodextrin, followed by reduction, has been shown to produce (1R,5R)-2-azabicyclo[3.2.0]heptan-3-one with up to 45% enantiomeric excess (ee). oaepublish.com While no enantioselectivity is observed in solution, the chiral cavity of the cyclodextrin (B1172386) in the solid state effectively induces asymmetry. oaepublish.com
Another approach utilizes chiral auxiliaries to direct the stereochemical outcome of the photocycloaddition. The use of chiral perhydro-1,3-benzoxazines derived from (-)-8-aminomenthol as precursors for intramolecular [2+2] photocycloadditions has been reported to yield enantiopure 3-azabicyclo[3.2.0]heptanes. acs.org The facial selectivity in these reactions is dependent on the substitution pattern of the vinyl group, and in some cases, only a single diastereomer is formed. acs.org
| Precursor | Chiral Influence | Product | Enantiomeric Excess (ee) |
| 1,3-Dihydro-2H-azepin-2-one | β-Cyclodextrin (solid state) | (1R,5R)-2-Azabicyclo[3.2.0]heptan-3-one | up to 45% oaepublish.com |
| Chiral 3-acryloyl-2-vinylperhydro-1,3-benzoxazines | (-)-8-aminomenthol auxiliary | Enantiopure 3-azabicyclo[3.2.0]heptanes | High (single diastereomer in some cases) acs.org |
Catalytic Approaches for the 2-Azabicyclo[3.2.0]heptane Core
Transition metal catalysis offers a versatile and powerful alternative to photochemical methods for the synthesis of the 2-azabicyclo[3.2.0]heptane core. These methods often proceed under milder conditions and can provide access to a wide range of substituted and functionalized bicyclic systems.
Platinum(II)-Catalyzed Cycloisomerization of Enynes
Platinum(II) complexes, such as PtCl₂, are effective catalysts for the cycloisomerization of 1,6-enynes to form bicyclic structures. nih.gov This methodology has been applied to the synthesis of the 2-azabicyclo[3.2.0]heptane core from appropriately substituted enyne precursors. The reaction involves the coordination of the platinum catalyst to the alkyne and alkene moieties, followed by a series of intramolecular transformations to yield the bicyclic product.
A key advantage of this approach is its compatibility with pre-existing chirality in the substrate. For instance, enantiopure enynes can be cyclized using a PtCl₂ catalyst to afford the corresponding azabicyclo[3.2.0]heptanes with retention of enantiopurity. taltech.ee This allows for the synthesis of enantioenriched products, provided that a chiral precursor is available.
| Catalyst | Substrate | Product | Key Feature |
| PtCl₂ | Enantiopure 1,6-enynes | Enantioenriched 2-Azabicyclo[3.2.0]heptanes | Retention of enantiopurity taltech.ee |
Copper(I)-Catalyzed [2+2]-Cyclization Strategies
Copper(I) complexes have emerged as effective catalysts for [2+2] cycloaddition reactions, including those leading to the formation of 2-azabicyclo[3.2.0]heptane derivatives. taltech.eeorgsyn.org These reactions can be promoted by either thermal or photochemical means. Photoexcited copper(I) complexes, in particular, can facilitate intramolecular [2+2] cycloadditions to construct bicyclo[3.2.0]heptanes under visible light irradiation. nih.gov
This methodology offers advantages such as the use of a cost-effective copper catalyst and the potential for high yields and diastereoselectivity. nih.gov For example, the use of a CuI/(R)-Fesulphos catalytic system has been shown to achieve high levels of both diastereoselectivity and enantioselectivity (up to 98% ee) in certain [2+2] cyclizations. researchgate.net
Iridium-Catalyzed Asymmetric Allylic Amination for Chiral Precursors
A powerful strategy for the asymmetric synthesis of 2-azabicyclo[3.2.0]heptanes involves the use of iridium catalysis to introduce chirality into the precursor before the cyclization step. Specifically, iridium-catalyzed asymmetric allylic amination is a highly effective method for preparing enantiopure enynes. taltech.eepkusz.edu.cn This reaction typically proceeds with excellent enantioselectivity, achieving ee values in the range of 92-99%. taltech.ee
Once the chiral enyne has been synthesized, it can then be subjected to a platinum(II)-catalyzed cycloisomerization, as described in section 2.2.1, to yield the final enantioenriched 2-azabicyclo[3.2.0]heptane product. taltech.ee This two-step sequence combines the power of asymmetric catalysis with the efficiency of cycloisomerization to provide a versatile route to chiral 2-azabicyclo[3.2.0]heptanes.
| Catalytic Step | Catalyst System | Purpose | Outcome |
| Asymmetric Allylic Amination | Iridium catalyst with phosphoramidate (B1195095) ligand | To create a chiral enyne precursor | Excellent enantioselectivity (92-99% ee) taltech.ee |
| Cycloisomerization | PtCl₂ | To form the bicyclic ring system | Retention of enantiopurity taltech.ee |
Cycloaddition Reactions in the Construction of Azabicyclo[3.2.0]heptane Systems
Cycloaddition reactions are powerful tools for the rapid assembly of cyclic and bicyclic structures, offering high efficiency and stereochemical control. Various cycloaddition strategies have been successfully applied to the synthesis of the azabicyclo[3.2.0]heptane core.
The [2+2]-cycloaddition reaction is a primary method for constructing the four-membered cyclobutane ring of the bicyclo[3.2.0]heptane system. rsc.orgrsc.org While photochemical [2+2] cycloadditions are common, the use of ketenes as reaction partners provides a thermal pathway to this scaffold. acs.orgnih.gov An intramolecular [2+2] cyclization involving an α,β-unsaturated ketene (B1206846) intermediate, formed via acetate (B1210297) elimination, can yield the bicyclo[3.2.0]hept-3-en-6-one core with high yield and selectivity. taltech.ee This approach is particularly effective for creating the fused ring system in a single, strategic step. The thermodynamically more stable product is typically favored in these transformations. taltech.ee
Visible-light-driven [2+2] cycloadditions have also emerged as a mild and efficient method for synthesizing related 3-azabicyclo[3.2.0]heptane derivatives from maleimides and alkenes, overcoming limitations of harsher UV irradiation methods. thieme-connect.comresearchgate.net
The 1,3-dipolar cycloaddition of azomethine ylides is a highly effective method for constructing five-membered nitrogen heterocycles, such as the pyrrolidine ring. nih.govacs.org This reaction allows for the creation of multiple stereocenters in a single step with a high degree of regio- and stereocontrol. nih.govacs.org While not directly forming the 2-azabicyclo[3.2.0]heptane system in one step, this methodology is crucial for building related bicyclic and polycyclic scaffolds that incorporate a pyrrolidine ring. nih.govresearchgate.netdiva-portal.org
The reaction involves a 1,3-dipole (the azomethine ylide) reacting with a dipolarophile (an alkene or alkyne) to form a five-membered ring. diva-portal.orgdocumentsdelivered.com By using cyclic dipolarophiles, complex polycyclic products can be accessed efficiently. acs.org For instance, an efficient one-pot, three-component [3+2]-cycloaddition of azomethine ylides with maleimides has been developed to synthesize spiro[1-azabicyclo[3.2.0]heptane] frameworks. nih.gov The development of catalytic, enantioselective versions of this reaction has further expanded its utility in synthesizing complex, biologically-oriented molecules. nih.govacs.org
| Cycloaddition Type | Key Reactants | Ring System Formed | Key Features |
| Intramolecular [2+2] Cycloaddition | α,β-Unsaturated Ketene | Bicyclo[3.2.0]heptenone | Thermally driven; high yield and selectivity. taltech.ee |
| Photochemical [2+2] Cycloaddition | Maleimides, Alkenes | 3-Azabicyclo[3.2.0]heptane | Utilizes visible light; mild reaction conditions. thieme-connect.comresearchgate.net |
| [3+2] Dipolar Cycloaddition | Azomethine Ylide, Maleimides | Spiro[1-azabicyclo[3.2.0]heptane] | High stereocontrol; forms multiple stereocenters. nih.govnih.gov |
Synthesis from Pre-Existing Heterocyclic Ring Systems (e.g., Pyrrole (B145914) Derivatives)
An alternative and effective approach to the 2-azabicyclo[3.2.0]heptane core begins with readily available five-membered heterocyclic rings, such as pyrrole. This strategy leverages the established chemistry of the starting heterocycle to introduce necessary substituents before constructing the fused four-membered ring.
A general and successful route involves a three-step sequence starting from pyrrole: electrophilic substitution, catalytic hydrogenation, and cyclization. sci-hub.se This methodology has been used to prepare various azabicyclo[3.2.0]heptan-7-ones (carbapenams). sci-hub.se
The key steps are:
Substitution: Functional groups are introduced at the C2 and C5 positions of the pyrrole ring. For example, a pyrrole-2-acetate derivative can be formed. sci-hub.se
Hydrogenation: The aromatic pyrrole ring is reduced to a pyrrolidine ring via catalytic hydrogenation. This step converts the pyrrole-2-acetate into a pyrrolidine-2-acetic acid derivative. sci-hub.se
Cyclization: The final ring-closing step is a cyclodehydration of the pyrrolidine-2-acetic acid to form the fused azetidinone (β-lactam) ring, completing the azabicyclo[3.2.0]heptan-7-one skeleton. sci-hub.se
Various catalysts, including rhodium and ruthenium on carbon supports, have proven effective for the hydrogenation of the pyrrole ring under mild, non-acidic conditions. researchgate.net
Stereochemical control is a critical aspect of this synthetic route, particularly during the hydrogenation step. The catalytic hydrogenation of 2,5-disubstituted pyrroles consistently yields the corresponding cis-2,5-disubstituted pyrrolidines. sci-hub.se This inherent diastereoselectivity is a significant advantage of the strategy.
Furthermore, the substituent on the pyrrole nitrogen can influence both the ease of hydrogenation and the facial stereoselectivity. For instance, an N-tert-butoxycarbonyl (N-Boc) group facilitates the hydrogenation process. sci-hub.se When the side chain at the C2 position also contains a chiral center, a high degree of facial stereoselectivity can be achieved during hydrogenation, allowing for the isolation of a single diastereoisomer of the final bicyclic product. sci-hub.se The development of palladium-catalyzed asymmetric partial hydrogenation of pyrroles has also provided a route to chiral 1-pyrrolines, which are precursors to substituted pyrrolidines. acs.org
| Starting Material | Key Transformation | Intermediate | Product | Stereochemical Outcome |
| 2,5-Disubstituted Pyrrole | Catalytic Hydrogenation | cis-2,5-Disubstituted Pyrrolidine-2-acetic acid | Azabicyclo[3.2.0]heptan-7-one | Hydrogenation gives exclusively the cis isomer. sci-hub.se |
| N-Boc Pyrrole with Chiral Side Chain | Catalytic Hydrogenation | Diastereomerically enriched Pyrrolidine | Single Diastereoisomer of Azabicyclo[3.2.0]heptan-7-one | High facial stereoselectivity is achieved. sci-hub.se |
Asymmetric Synthesis and Enantiomeric Control for C1-Functionalized Azabicyclo[3.2.0]heptanes
The synthesis of enantiomerically pure C1-functionalized azabicyclo[3.2.0]heptanes is of great interest for pharmaceutical applications. Achieving this requires precise control over the stereochemistry at the bridgehead carbon.
One successful strategy involves an intramolecular [2+2] photocycloaddition using chiral precursors. For example, chiral perhydro-1,3-benzoxazines, derived from optically active starting materials like (−)-8-aminomenthol, can undergo diastereoselective photocyclization to yield enantiopure 3-azabicyclo[3.2.0]heptanes. acs.org In these systems, the existing chirality in the starting material directs the stereochemical outcome of the cycloaddition.
Another approach involves leveraging asymmetric catalysis. Platinum-catalyzed cyclization of enantiopure enynes, which are themselves prepared through iridium-catalyzed asymmetric allylic amination, can produce chiral azabicyclo[3.2.0]heptanes with excellent enantioselectivity (92-99% ee). taltech.ee This method introduces the chirality early in the sequence and transfers it to the final bicyclic product. The ability to control the stereocenters at C1 and C5 is crucial, and asymmetric Diels-Alder reactions have been explored for related bicyclic systems to set these configurations simultaneously. beilstein-journals.org These methods highlight the importance of substrate control and asymmetric catalysis in accessing specific, enantiomerically pure isomers of functionalized azabicyclo[3.2.0]heptanes.
Diastereoselective Approaches Utilizing Optically Active Starting Materials
A powerful strategy for the synthesis of enantiomerically pure 2-azabicyclo[3.2.0]heptanes involves the use of optically active starting materials, where the existing chirality directs the stereochemical outcome of the key bond-forming reactions. Intramolecular [2+2] photocycloaddition reactions are a cornerstone of this approach.
One notable example is the synthesis of enantiomerically pure 3-azabicyclo[3.2.0]heptanes starting from chiral perhydro-1,3-benzoxazines derived from (-)-8-aminomenthol. The chiral auxiliary, the menthol (B31143) appendage, effectively controls the facial selectivity of the intramolecular [2+2] photocycloaddition of tethered acryloyl and vinyl groups. This method consistently produces cis-fused bicyclic derivatives. The level of diastereoselectivity is dependent on the substitution pattern of the vinyl group; monosubstituted vinyl groups afford good diastereomeric excesses, while disubstituted vinyl groups can lead to the formation of a single diastereomer. Subsequent removal of the chiral auxiliary yields the enantiopure 3-azabicyclo[3.2.0]heptane core.
Another diastereoselective approach utilizes a chiral oxazolidinone auxiliary. For instance, the synthesis of an enantiomerically pure 2-azabicyclo[3.2.0]heptane was achieved through the [2+2] photocycloaddition of a substrate derived from a vinylglycine derivative. To enhance the diastereoselectivity, which was initially low, the conformational freedom of the starting material was constrained by incorporating it into a 3-cinnamyl-4-vinyloxazolidinone structure. This modification led to a highly diastereoselective cyclization.
Furthermore, the intramolecular [2+2] photocycloaddition of trans-N-cinnamyl-N-allylamines in acidified acetone solutions produces exo-aryl substituted 3-azabicyclo[3.2.0]heptanes with high diastereoselectivity. The exo-isomers are formed in good yields, and their formation is attributed to the thermodynamics of the reaction pathway. The diastereomeric products can often be separated by crystallization. The resolution of the racemic mixture of the exo-product has been achieved through the formation of diastereomeric salts with a chiral acid, such as (-)-2,3-di-p-toluoyl-L-tartaric acid.
Table 1: Diastereoselective Synthesis of 2-Azabicyclo[3.2.0]heptane Derivatives
| Starting Material/Auxiliary | Reaction Type | Product | Diastereoselectivity (d.e. or ratio) | Yield | Ref. |
|---|---|---|---|---|---|
| (-)-8-Aminomenthol derived perhydro-1,3-benzoxazine | Intramolecular [2+2] Photocycloaddition | Enantiopure 3-azabicyclo[3.2.0]heptanes | Good to excellent (single diastereomer in some cases) | Not specified | |
| Vinylglycine derivative with oxazolidinone auxiliary | Intramolecular [2+2] Photocycloaddition | Enantiomerically pure 2-azabicyclo[3.2.0]heptane | High | Not specified | |
| trans-N-Cinnamyl-N-allylamines | Intramolecular [2+2] Photocycloaddition | exo-Aryl-3-azabicyclo[3.2.0]heptanes | >93% (exo) | ~90% | nih.gov |
Enantioselective Transformations Leading to Chiral Azabicyclo[3.2.0]heptanes
In addition to substrate-controlled diastereoselective methods, enantioselective catalysis has emerged as a powerful tool for the asymmetric synthesis of 2-azabicyclo[3.2.0]heptanes. These methods employ chiral catalysts to induce enantioselectivity in the formation of the bicyclic core from achiral or racemic starting materials.
One such approach involves an iridium-catalyzed asymmetric allylic amination reaction to introduce chirality into an enyne precursor. This is followed by a PtCl₂-catalyzed cycloisomerization to construct the 2-azabicyclo[3.2.0]heptane skeleton. This method has been shown to achieve excellent enantioselectivity (92-99% ee) in the initial amination step, which is then transferred to the final bicyclic product. The success of the subsequent cyclization is dependent on the substituents of the enyne.
Gold-catalyzed enantioselective [2+2] cycloaddition of allenenes represents another catalytic enantioselective strategy for the synthesis of bicyclo[3.2.0]heptanes, which can be adapted for the synthesis of their aza-analogs. While a specific example for 2-azabicyclo[3.2.0]heptanes is not detailed, the principle of using chiral gold complexes to control the stereochemistry of the cycloaddition is a viable and modern approach.
Furthermore, enzymatic kinetic resolution has been successfully applied to separate enantiomers of racemic 3-azabicyclo[3.2.0]heptane derivatives. Lipase B from Candida antarctica (CALB) has been shown to be effective in this resolution, with selectivity factors (E values) ranging from 41 to 106 for 3-azabicyclo[3.2.0]heptanes. The enzyme preferentially acetylates one enantiomer, allowing for the separation of both the acetylated product and the unreacted enantiomer in high enantiomeric purity.
Table 2: Enantioselective Synthesis and Resolution of 2-Azabicyclo[3.2.0]heptanes
| Method | Catalyst/Enzyme | Substrate | Product | Enantioselectivity (ee) / Selectivity (E) | Yield | Ref. |
|---|---|---|---|---|---|---|
| Asymmetric Allylic Amination / Cycloisomerization | Iridium complex with phosphoramidate ligand / PtCl₂ | Enynes | Chiral 2-azabicyclo[3.2.0]heptanes | 92-99% ee | 21-60% for cyclization | |
| Enzymatic Kinetic Resolution | Candida antarctica Lipase B (CALB) | Racemic 3-azabicyclo[3.2.0]heptanes | Enantiopure 3-azabicyclo[3.2.0]heptanes | E = 41-106 | Not specified |
Strategic Derivatization of the Azabicyclo[3.2.0]heptane Skeleton to Afford the C1-Hydroxymethyl Moiety
The synthesis of the specific target compound, this compound, requires a strategy to introduce a hydroxymethyl group at the C1 position of the bicyclic scaffold. This can be achieved either by carrying a precursor to this functional group through the cyclization sequence or by functionalizing the pre-formed bicyclic core at the C1 position.
A viable and demonstrated approach involves the synthesis of a C1-carboxylated 2-azabicyclo[3.2.0]heptane, which can then be reduced to the desired primary alcohol. A tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequence provides an efficient route to 2-azabicyclo[3.2.0]heptane-1-carbonitrile. This method starts with the [2+2] cycloaddition of a keteniminium salt with ethylene (B1197577) to form a 2-(2-chloroethyl)cyclobutanone. This intermediate then undergoes a Strecker reaction with an amine (e.g., benzylamine) and a cyanide source (e.g., acetone cyanohydrin), followed by an intramolecular cyclization to yield the bicyclic α-amino nitrile.
The resulting 2-azabicyclo[3.2.0]heptane-1-carbonitrile can be hydrolyzed under acidic conditions to afford 2-azabicyclo[3.2.0]heptane-1-carboxylic acid. The subsequent reduction of this carboxylic acid to the corresponding primary alcohol, this compound, can be accomplished using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). This is a standard transformation in organic synthesis for the conversion of carboxylic acids to primary alcohols. The amino group of the bicyclic system would likely need to be protected prior to the reduction with LiAlH₄ to prevent side reactions.
Alternatively, the 2-azabicyclo[3.2.0]heptane-1-carbonitrile can be directly reduced to the corresponding primary amine, (1-aminomethyl)-2-azabicyclo[3.2.0]heptane, using LiAlH₄. While this does not directly yield the target alcohol, it highlights the utility of the nitrile intermediate for accessing various C1-functionalized derivatives.
The direct introduction of a hydroxymethyl group or a protected equivalent during the cycloaddition step is a more convergent but potentially more challenging strategy. This would require a starting material with the appropriate functional group already in place, which might affect the efficiency and stereoselectivity of the key cyclization reaction.
Mechanistic Organic Reactions and Reactivity Profiles of 2 Azabicyclo 3.2.0 Heptan 1 Yl Methanol Derivatives
Influence of Ring Strain on Reactivity of the Bicyclo[3.2.0]heptane Skeleton
The bicyclo[3.2.0]heptane core, which consists of a fused cyclobutane (B1203170) and cyclopentane (B165970) ring, is characterized by significant ring strain. This inherent strain, a consequence of deviations from ideal bond angles and eclipsing interactions, profoundly influences the reactivity of the molecule. The strain energy of the parent bicyclo[3.2.0]heptane skeleton is estimated to be approximately 28.3 kcal/mol. beilstein-archives.org This stored energy can be released in chemical reactions, often providing a thermodynamic driving force for transformations that lead to less strained products.
The fusion of the four- and five-membered rings forces the bond angles to be considerably smaller than the ideal sp³ hybrid angle of 109.5°. This angle compression leads to increased p-character in the C-C bonds of the cyclobutane ring, making them more susceptible to cleavage under certain conditions. For instance, reactions that involve the formation of cationic or radical intermediates at the bridgehead positions or adjacent to them can trigger ring-opening reactions to alleviate this strain.
The reactivity of the bicyclo[3.2.0]heptane skeleton can be harnessed in various synthetic strategies. For example, the strain can facilitate skeletal rearrangements or fragmentations under thermal, photochemical, or catalytic conditions. While specific studies on (2-Azabicyclo[3.2.0]heptan-1-yl)methanol are limited, related systems demonstrate that the bicyclo[3.2.0]heptane core can undergo transformations such as ring expansion or contraction depending on the reaction conditions and the nature of the substituents. The presence of the nitrogen atom in the five-membered ring and the hydroxymethyl group at a bridgehead position can further influence the reaction pathways by directing catalysts or participating in intramolecular processes.
Functional Group Interconversions of the Hydroxymethyl Moiety
The hydroxymethyl group at the C-1 position of the this compound scaffold is a versatile handle for a variety of functional group interconversions. These transformations are crucial for the synthesis of diverse derivatives with modified properties and for their use as building blocks in medicinal chemistry.
Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid using a range of standard oxidizing agents. The choice of reagent will determine the extent of oxidation. For example, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane would likely yield the corresponding aldehyde, while stronger oxidants such as potassium permanganate (B83412) or Jones reagent would lead to the carboxylic acid.
Conversion to Leaving Groups: The hydroxyl group can be readily converted into a good leaving group, such as a tosylate, mesylate, or halide. This transformation activates the position for nucleophilic substitution reactions. For instance, reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) would furnish the corresponding tosylate or mesylate. Subsequent reaction with a nucleophile would allow for the introduction of a wide range of functionalities. However, it has been noted in related systems that intermolecular substitution reactions on such mesylates can be sluggish or fail completely, potentially due to steric hindrance from the bicyclic framework. acs.org
Ether and Ester Formation: Standard etherification protocols, such as the Williamson ether synthesis, can be employed to convert the hydroxymethyl group into an ether. This would typically involve deprotonation of the alcohol with a strong base like sodium hydride, followed by reaction with an alkyl halide. Esterification can be achieved through reaction with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) under appropriate catalytic conditions. For example, ester derivatives of a related compound, 3-((5-(dimethylcarbamoyl)pyrrolidin-3-yl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, have been synthesized. nih.gov
The following table summarizes some key functional group interconversions of the hydroxymethyl moiety:
| Starting Material | Reagent(s) | Product Functional Group |
| Primary Alcohol | PCC, Dess-Martin Periodinane | Aldehyde |
| Primary Alcohol | KMnO₄, Jones Reagent | Carboxylic Acid |
| Primary Alcohol | TsCl, pyridine | Tosylate |
| Primary Alcohol | MsCl, pyridine | Mesylate |
| Primary Alcohol | NaH, then R-X | Ether |
| Primary Alcohol | R-COOH, acid catalyst | Ester |
Stereoselective Reactions on the Azabicyclo[3.2.0]heptane Scaffold
The rigid, bicyclic nature of the azabicyclo[3.2.0]heptane scaffold provides a platform for highly stereoselective reactions. The facial selectivity of reactions is often dictated by the steric hindrance imposed by the fused ring system. Synthetic approaches to the azabicyclo[3.2.0]heptane core itself often proceed with high diastereoselectivity.
One of the most common methods for constructing the 3-azabicyclo[3.2.0]heptane skeleton is through intramolecular [2+2] photocycloaddition reactions. acs.org In these reactions, the stereochemistry of the newly formed chiral centers is controlled by the geometry of the starting material and the photochemical reaction conditions. For example, the photocycloaddition of chiral 3-acryloyl-2-vinylperhydro-1,3-benzoxazines leads to the formation of enantiopure 3-azabicyclo[3.2.0]heptanes with high diastereoselectivity. acs.org The facial selectivity in these reactions is dependent on the substitution pattern of the vinyl group, consistently yielding cis-fused bicyclic products. acs.org
Multicomponent cascade reactions have also been employed to synthesize azabicyclo[3.2.0]heptane derivatives with high diastereoselectivity. acs.orgresearchgate.net These reactions can assemble the complex bicyclic structure in a single step from simpler starting materials, with the stereochemical outcome being influenced by the various components and reaction conditions. acs.org For instance, a three-component reaction involving an α,β-unsaturated aldehyde, a secondary amine, and a (E)-4-heterocrotonate can afford highly substituted azabicyclo[3.2.0]heptane derivatives with excellent diastereoselectivity. acs.org
Furthermore, theoretical studies, such as those using density functional theory (DFT), have been conducted to understand the mechanism and origin of stereoselectivity in the formation of strained 3-azabicyclo[3.2.0]heptane derivatives. nih.gov These studies can help in predicting the stereochemical outcome of reactions and in designing more selective synthetic routes.
Once the azabicyclo[3.2.0]heptane scaffold is formed, subsequent reactions on the ring system can also proceed with high stereocontrol. The concave and convex faces of the molecule present distinct steric environments, directing incoming reagents to attack from the less hindered face. This allows for the stereoselective introduction of new substituents and the controlled elaboration of the molecular framework.
| Reaction Type | Key Features | Stereochemical Outcome |
| Intramolecular [2+2] Photocycloaddition | Utilizes chiral precursors | High diastereoselectivity, typically cis-fused products acs.org |
| Multicomponent Cascade Reactions | One-pot synthesis from multiple components | High diastereoselectivity, dependent on reactants and conditions acs.org |
| Subsequent Functionalization | Reactions on the pre-formed scaffold | Stereoselectivity governed by the steric environment of the bicyclic system |
Applications As Chiral Building Blocks and Molecular Scaffolds in Advanced Organic Synthesis
Design and Synthesis of Conformationally Restricted Amino Acid Analogues (e.g., 2,3-Ethanoproline)
The rigid bicyclic structure of (2-Azabicyclo[3.2.0]heptan-1-yl)methanol makes it an excellent starting material for the synthesis of conformationally restricted amino acid analogues (CRAAs). These unnatural amino acids are crucial in designing peptidomimetics because they limit the conformational flexibility of peptide chains, which can lead to enhanced biological activity, selectivity, and metabolic stability. d-nb.info
A notable example is the synthesis of 2,3-ethanoproline, a conformationally restricted analogue of proline. The synthesis utilizes 2-azabicyclo[3.2.0]heptanes, which can be derived from this compound. The key step in forming the bicyclic core is an intramolecular photochemical [2+2]-cycloaddition of acetophenone (B1666503) enamides. nih.gov By constraining the torsion angles of the peptide backbone, these proline analogues help to stabilize specific secondary structures, such as β-turns, which are often essential for biological recognition. d-nb.info The ability to create libraries of such constrained analogues is a powerful tool for designing novel peptide-based therapeutics. researchgate.net
Table 1: Synthesis of 2,3-Ethanoproline Precursor
| Step | Reaction Type | Key Features |
|---|---|---|
| 1 | Enamide Formation | Formation of acetophenone enamides from corresponding precursors. |
| 2 | Photochemical Cyclization | Intramolecular [2+2]-cycloaddition to form the 2-azabicyclo[3.2.0]heptane core. nih.gov |
Incorporation into Peptidomimetics and Conformationally Constrained Peptides
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as increased stability against enzymatic degradation and better bioavailability. d-nb.info The incorporation of CRAAs derived from scaffolds like 2-azabicyclo[3.2.0]heptane is a highly successful strategy in peptidomimetic design. d-nb.inforesearchgate.net
By replacing natural amino acids with these rigid analogues, chemists can enforce a specific three-dimensional structure on a peptide. This pre-organization can enhance binding affinity and selectivity for a biological target, such as a receptor or enzyme. d-nb.info For example, cyclic peptidomimetics have been used in synthetic vaccine design to mimic conformational epitopes of proteins from infectious agents, thereby inducing a more targeted and effective antibody response. nih.gov The defined geometry of the 2-azabicyclo[3.2.0]heptane framework allows for precise control over the spatial orientation of pharmacophoric groups, a critical factor in rational drug design.
Utility in the Synthesis of Complex Natural Product Analogues and Related Bioactive Compounds
The unique stereochemical and conformational properties of the 2-azabicyclo[3.2.0]heptane scaffold make it a valuable component in the total synthesis of complex natural products and their analogues. Many biologically active natural products possess rigid polycyclic structures, and building blocks that can replicate or mimic these frameworks are in high demand.
For instance, the core structure of the 2-azabicyclo[3.2.0]heptane system is related to the cyclobutane (B1203170) ring found in some antibiotic analogues. Research has been conducted on synthesizing novel cyclobutanone (B123998) analogues of penicillin, where the β-lactam ring is replaced by a cyclobutanone. researchgate.net These analogues are explored as potential inhibitors of β-lactamase enzymes, which are responsible for antibiotic resistance. The synthesis of these molecules often involves a [2+2] cycloaddition to form the key bicyclic structure, a reaction also used to generate the 2-azabicyclo[3.2.0]heptane core. nih.govresearchgate.net This highlights the utility of this scaffold in creating structurally novel compounds with potential therapeutic applications.
Development of Advanced Fragments for Combinatorial Chemistry and Chemical Library Synthesis
In modern drug discovery, fragment-based screening and combinatorial chemistry are powerful strategies for identifying new lead compounds. The 2-azabicyclo[3.2.0]heptane framework serves as an excellent three-dimensional (3D) fragment for building chemical libraries. Its rigid structure and defined exit vectors allow for the systematic and predictable exploration of chemical space.
These bicyclic systems are considered advanced building blocks for drug discovery. nih.gov Libraries of conformationally constrained proline analogues have been synthesized to facilitate the design of peptidomimetics and peptide models. researchgate.net The synthesis of diverse and 3D libraries is crucial for fragment-based drug discovery, as these molecules can access biological targets that are often challenging for flatter, more traditional aromatic compounds. dtu.dk The functional groups on the this compound, such as the hydroxyl group, provide convenient handles for diversification, enabling the rapid generation of a large number of analogues for high-throughput screening.
Table 2: Features of 2-Azabicyclo[3.2.0]heptane Scaffold for Chemical Libraries
| Feature | Advantage in Drug Discovery | Reference |
|---|---|---|
| Rigid 3D Structure | Provides better shape complementarity to protein binding sites; increases novelty. | dtu.dk |
| Chirality | Allows for stereoselective interactions with biological targets. | researchgate.net |
| Functional Handles | The hydroxymethyl group allows for easy derivatization and library expansion. | nih.gov |
| Novelty | Represents an under-explored area of chemical space compared to more common scaffolds. | nih.gov |
Scaffold for the Construction of Diverse Polyheterocyclic Systems (e.g., Spiro-compounds)
The 2-azabicyclo[3.2.0]heptane core is not only a building block but also a versatile scaffold for constructing more complex polyheterocyclic systems. One important class of such molecules is spiro-compounds, where two rings are connected through a single shared atom.
An efficient method for synthesizing spiro[1-azabicyclo[3.2.0]heptane] frameworks involves a one-pot, three-component [3+2]-cycloaddition reaction. acs.orgnih.gov This reaction uses azomethine ylides, generated in situ, which react with various dipolarophiles to create complex spiro and dispiro compounds with high diastereoselectivity. acs.orgnih.gov These resulting polyheterocyclic systems, such as 3-spiro[1-azabicyclo[3.2.0]heptane]oxindoles, are of significant interest due to their potential as novel therapeutic agents, with some showing antiproliferative effects against cancer cell lines. acs.org The ability to use the azabicyclo[3.2.0]heptane structure as a template for building even more intricate molecular architectures underscores its importance in synthetic chemistry.
Computational and Theoretical Investigations on 2 Azabicyclo 3.2.0 Heptane Systems
Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation
Density Functional Theory (DFT) has emerged as a key computational method for elucidating the complex mechanisms involved in the synthesis of azabicyclic frameworks. By calculating the potential energy surface of a reaction, DFT allows researchers to identify transition states, intermediates, and the most energetically favorable pathways.
One significant application of DFT has been in studying the iron-catalyzed intramolecular [2+2] cycloaddition of enyne acetates to form azabicyclo[3.2.0]heptane products. acs.org Computational studies have detailed a catalytic cycle that begins with a stepwise 1,2-acyloxy migration to form an iron carbene intermediate. The subsequent key steps involve the [2+2] cycloaddition itself, another 1,2-acyloxy migration, and finally, reductive elimination to yield the final product. These calculations identified the reductive elimination step as the rate-determining step of the reaction. acs.org
DFT has also been employed to understand the mechanism of [3+2] cycloaddition reactions used to create spiro[1-azabicyclo[3.2.0]heptane] frameworks. acs.orgnih.gov These studies investigate the reaction of azomethine ylides, generated in situ, with various dipolarophiles. acs.orgnih.gov The calculations help to rationalize the observed reaction outcomes by modeling the energies of different possible pathways and transition structures, confirming the preferred mechanism that leads to the observed products. researchgate.net For instance, in a catalyst-free multistep reaction forming a strained 3-azabicyclo[3.2.0]heptane derivative, DFT calculations compared two proposed mechanisms, showing that the pathway with a lower activation energy was the preferred one, while ruling out the involvement of a high-energy iminium ion intermediate. researchgate.net
Similarly, DFT calculations have provided crucial support for proposed mechanisms in organophotoredox-catalyzed [2+2] photocycloadditions to form bicyclo[3.2.0]heptanes. mdpi.com These computational analyses, which align with experimental data, suggest a plausible reaction mechanism and help to elucidate the stereoselective outcomes of the reaction. mdpi.com
Prediction and Rationalization of Regio- and Stereoselectivity
A primary strength of computational modeling is its ability to predict and explain the selectivity of chemical reactions. For the synthesis of 2-azabicyclo[3.2.0]heptane systems, which often contain multiple stereocenters, understanding the factors that control regio- and stereoselectivity is crucial.
DFT studies have successfully rationalized the high diastereoselectivity and regioselectivity observed in the [3+2] cycloaddition reactions forming spiro- and dispiro[1-azabicyclo[3.2.0]heptanes]. acs.orgnih.govscilit.com By calculating the energies of the transition states leading to different possible isomers, researchers can determine which pathway is kinetically favored. The excellent agreement between the computationally predicted outcomes and the experimentally observed product distributions provides strong evidence for the proposed reaction mechanism. acs.orgnih.gov
In the context of photochemical [2+2] cycloadditions, computational modeling can predict orbital alignments necessary for optimal cycloaddition. The diastereoselectivity of intramolecular photocycloadditions of trans-N-cinnamyl-N-allyl amines, which produces exo-aryl substituted 3-azabicyclo[3.2.0]heptanes with high selectivity, has been investigated. clockss.org DFT calculations on related systems have been used to trace observed stereoselectivity back to open transition states, explaining why certain isomers are preferentially formed. researchgate.net For example, in the synthesis of bicyclo[3.2.0]heptanes via an anion radical [2+2] photocycloaddition, DFT calculations provided insights that supported a proposed syn-closure pathway, which was consistent with the experimentally observed formation of cis-anti diastereoisomers. mdpi.com
| Reaction Type | Computational Method | Key Finding | Reference |
| Iron-Catalyzed [2+2] Cycloaddition | DFT | Elucidation of the catalytic cycle and identification of the rate-determining step (reductive elimination). | acs.org |
| [3+2] Cycloaddition | DFT | Rationalization for the observed high diastereo- and regioselectivity in the formation of spiro[1-azabicyclo[3.2.0]heptanes]. | acs.orgnih.gov |
| Organophotoredox [2+2] Photocycloaddition | DFT | Supported a syn-closure pathway, explaining the formation of cis-anti diastereoisomers as the major products. | mdpi.com |
| Catalyst-Free Multistep Reaction | DFT | Determined the preferred reaction mechanism by comparing activation energies of two proposed pathways. | researchgate.net |
Analysis of Electronic Properties and Reactive Sites
Computational methods are adept at calculating the electronic properties of molecules, which are fundamental to understanding their reactivity. For 2-azabicyclo[3.2.0]heptane systems, analyzing properties such as molecular orbital energies and electrostatic potential can reveal key insights into their chemical behavior.
DFT calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The spatial distribution of these frontier orbitals indicates the likely sites for nucleophilic (HOMO-driven) and electrophilic (LUMO-driven) attack.
Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface of the molecule can identify regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). This information is crucial for predicting how the molecule will interact with other reagents and for understanding the regioselectivity of reactions. While specific studies focusing solely on the electronic properties of (2-Azabicyclo[3.2.0]heptan-1-yl)methanol are not detailed in the provided sources, these analyses are a standard component of the DFT studies used to investigate reaction mechanisms and selectivity. acs.orgmdpi.com
Future Research Directions and Unexplored Avenues
Development of Novel and Highly Efficient Stereoselective Synthetic Pathways
A primary focus for future research will be the development of more efficient and stereoselective methods for synthesizing (2-Azabicyclo[3.2.0]heptan-1-yl)methanol and its derivatives. While methods like intramolecular [2+2] photocycloaddition have been employed for constructing the azabicyclo[3.2.0]heptane core, there is a need for pathways that offer higher yields, greater stereocontrol, and broader functional group tolerance. researchgate.net
Future investigations are expected to explore novel approaches, including:
Asymmetric Catalysis: The development of chiral catalysts to control the stereochemistry during the formation of the bicyclic ring system is a promising avenue. This could involve transition metal catalysis or organocatalysis to achieve high enantioselectivity.
Enzymatic Resolutions: Biocatalysis offers a green and highly selective alternative for resolving racemic mixtures of intermediates or the final product, providing access to enantiomerically pure compounds.
These advancements will be crucial for producing a diverse library of stereochemically defined derivatives for biological screening.
Exploration of New Catalytic Systems for Enhanced Yields and Selectivity
The exploration of novel catalytic systems is another critical area for future research to enhance the synthesis of the 2-azabicyclo[3.2.0]heptane framework. While platinum and palladium catalysts have been utilized in the cyclization of enynes to form related azabicyclo[3.2.0]heptanes, there is considerable scope for improvement. rsc.orgtaltech.ee
Future research directions in this area include:
Earth-Abundant Metal Catalysts: Investigating the use of more sustainable and cost-effective catalysts based on metals like iron, copper, or nickel for cycloaddition and cyclization reactions.
Photoredox Catalysis: Leveraging visible-light-mediated photoredox catalysis could enable milder reaction conditions and offer unique reactivity for the construction of the bicyclic core. rsc.org
Dual Catalysis: Combining different catalytic modes, such as a transition metal catalyst with an organocatalyst, could unlock new reaction pathways and improve both yields and stereoselectivity.
The development of these new catalytic systems will not only make the synthesis of this compound more practical but also open up avenues for the creation of more complex and diverse derivatives.
Expanded Applications in Fragment-Based Drug Discovery and Chemical Biology
The rigid scaffold of this compound makes it an attractive building block for fragment-based drug discovery (FBDD). nih.govnih.gov In FBDD, small, low-complexity molecules (fragments) are screened for weak binding to a biological target, and then optimized into more potent leads. The defined three-dimensional shape of this bicyclic amine can be exploited to explore specific regions of a protein's binding pocket. enamine.net
Future research in this domain will likely focus on:
Library Synthesis: The development of efficient synthetic routes will facilitate the creation of libraries of derivatives with diverse substitution patterns for screening against a wide range of biological targets. rsc.org
Linker and Vector Elaboration: Investigating methods for selectively functionalizing different positions of the bicyclic core to allow for the controlled growth of the fragment into a more potent inhibitor. nih.gov
Chemical Probes: Utilizing derivatives of this compound as chemical probes to study biological processes and validate new drug targets.
The unique conformational constraints of this scaffold offer the potential to design highly selective and potent drug candidates.
Advanced Computational Modeling for Rational Design and Property Prediction
Advanced computational modeling will play an increasingly important role in guiding the future research and development of this compound and its analogues. nih.gov Computational tools can provide valuable insights into the molecule's properties and interactions, thereby accelerating the drug discovery process.
Key areas for the application of computational modeling include:
Conformational Analysis: Predicting the preferred conformations of different derivatives and how these conformations influence their binding to biological targets.
Docking and Virtual Screening: Using molecular docking simulations to predict the binding modes of this compound-based fragments to protein targets and to virtually screen for potential hits.
Quantum Mechanics (QM) Calculations: Employing DFT and other QM methods to understand the mechanisms of synthetic reactions and to predict the reactivity and electronic properties of different derivatives. researchgate.net
ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives to guide the design of compounds with better drug-like properties.
By integrating computational modeling with experimental work, researchers can adopt a more rational approach to the design and optimization of novel therapeutic agents based on the this compound scaffold.
Q & A
Q. What are the established synthetic routes for (2-Azabicyclo[3.2.0]heptan-1-yl)methanol?
The compound can be synthesized via the tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequence. This method involves using ω-haloalkylcyclobutanones as precursors, enabling efficient construction of the bicyclic scaffold. Reaction conditions (e.g., solvent polarity, temperature) are critical for regioselectivity and yield optimization. For example, LiAlH4 in tetrahydrofuran (THF) at −78°C facilitates selective reduction of intermediates .
Q. How is the molecular structure of this compound validated experimentally?
Structural confirmation relies on NMR spectroscopy (¹H/¹³C) to assign proton/carbon environments and X-ray crystallography to resolve stereochemistry. For instance, the bicyclic framework and hydroxymethyl group orientation can be determined via NOESY correlations and crystallographic data .
Q. What are the key physicochemical properties of this compound?
| Property | Value |
|---|---|
| Molecular Formula | C7H11NO |
| Molecular Weight | 125.17 g/mol |
| Purity (typical) | ≥95% |
| Stability under ambient conditions is moderate, but degradation may occur under strong oxidizing agents . |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Yield optimization requires solvent selection (e.g., dichloromethane for SN2 reactions) and catalyst screening (e.g., Pd/C for hydrogenation). Temperature gradients (e.g., 0–25°C for cyclization steps) and stoichiometric ratios (e.g., 1.2 eq. of reducing agents) are critical. Parallel experimentation using Design of Experiments (DoE) is recommended to identify robust conditions .
Q. What methodologies assess the compound’s biological activity and target interactions?
In vitro binding assays (e.g., fluorescence polarization for enzyme inhibition) and molecular docking (using software like AutoDock Vina) are employed. For example, analogs of 2-azabicyclo[3.2.0]heptane derivatives show inhibitory activity against DPP-4 and NS5A, validated via IC50 measurements .
Q. How is stereochemical integrity maintained during synthesis?
Chiral resolution techniques (e.g., chiral HPLC with amylose-based columns) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) ensure enantiomeric purity. Stereochemical assignments are confirmed via circular dichroism (CD) or optical rotation comparisons with known standards .
Q. How should researchers address contradictory data in reaction outcomes?
Contradictions often arise from conformational dynamics of the bicyclic scaffold. For example, minor changes in substituent placement (e.g., 3- vs. 6-position) alter reactivity due to steric hindrance. Computational modeling (DFT calculations) can predict preferred reaction pathways and reconcile discrepancies .
Q. What pharmacological applications are explored for this compound?
Preclinical studies highlight potential as a neuromodulator (e.g., targeting serotonin receptors) or antiviral agent (e.g., NS5A inhibition). In vivo pharmacokinetic studies in rodent models assess bioavailability and blood-brain barrier penetration .
Q. How does the compound behave under non-ambient conditions?
Stability studies under accelerated degradation conditions (40°C/75% RH) reveal hydrolytic susceptibility at the hydroxymethyl group. Lyophilization or storage under inert gas (N2) mitigates decomposition. Thermal analysis (DSC/TGA) identifies decomposition thresholds (~150°C) .
Q. What computational tools predict its drug-likeness and ADMET properties?
SwissADME and Molinspiration evaluate parameters like LogP (∼1.2), topological polar surface area (∼40 Ų), and CYP450 interactions. Molecular dynamics simulations (AMBER/CHARMM) model membrane permeability and target binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
